3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid

Lipophilicity LogP Drug Design

3-[Benzyl(methyl)amino]-2,2-difluoropropanoic acid (CAS 1346597-49-6) is a synthetic, non-proteinogenic, α,α-difluorinated β-amino acid derivative with molecular formula C₁₁H₁₃F₂NO₂ and a molecular weight of 229.22 g/mol. The compound features a propanoic acid backbone bearing two geminal fluorine atoms at the α-carbon (C-2) and an N-benzyl-N-methylamino substituent at the β-carbon (C-3).

Molecular Formula C11H13F2NO2
Molecular Weight 229.227
CAS No. 1346597-49-6
Cat. No. B567262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid
CAS1346597-49-6
Synonyms3-[Benzyl(Methyl)aMino]-2,2-difluoropropanoic Acid
Molecular FormulaC11H13F2NO2
Molecular Weight229.227
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)CC(C(=O)O)(F)F
InChIInChI=1S/C11H13F2NO2/c1-14(8-11(12,13)10(15)16)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,16)
InChIKeyYGGZLMKMZYHUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid (CAS 1346597-49-6): Procurement-Relevant Structural Identity and Compound Class


3-[Benzyl(methyl)amino]-2,2-difluoropropanoic acid (CAS 1346597-49-6) is a synthetic, non-proteinogenic, α,α-difluorinated β-amino acid derivative with molecular formula C₁₁H₁₃F₂NO₂ and a molecular weight of 229.22 g/mol . The compound features a propanoic acid backbone bearing two geminal fluorine atoms at the α-carbon (C-2) and an N-benzyl-N-methylamino substituent at the β-carbon (C-3). It is commercially supplied as a research-grade building block with typical purity ≥95% and is stored sealed in dry conditions at 2–8°C . Its computed topological polar surface area (TPSA) is 40.54 Ų and its predicted LogP is 1.84, placing it in a moderate lipophilicity range suitable for both solution-phase chemistry and downstream incorporation into larger molecular architectures .

Why Generic Substitution Fails for 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid: The Functional Consequences of α,α-Difluoro Substitution


Compounds within the β-amino acid class cannot be freely interchanged because the α,α-difluoro motif on the target compound simultaneously alters three critical molecular properties relative to its non-fluorinated analog (3-[benzyl(methyl)amino]propanoic acid, CAS 149692-49-9): carboxylic acid acidity (pKa), lipophilicity (LogP), and metabolic vulnerability at the α-position [1]. These changes are quantitative and directional—the gem-difluoro group inductively lowers the pKa of the carboxylic acid by approximately 2 log units, increases computed LogP by ~0.25 units, and introduces a C–F bond that resists cytochrome P450-mediated oxidative metabolism, a site that is enzymatically labile in the non-fluorinated comparator [1][2]. Substituting the non-fluorinated analog or a simple 3-amino-2,2-difluoropropanoic acid derivative would therefore yield a molecule with meaningfully different ionization state, membrane partitioning behavior, and metabolic half-life, all of which propagate into altered pharmacokinetics, target engagement, and synthetic utility [2].

Quantitative Differentiation Evidence for 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid Versus Closest Analogs


Lipophilicity (LogP) Comparison: 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid vs. Its Non-Fluorinated Direct Analog

The α,α-difluoro substitution on 3-[benzyl(methyl)amino]-2,2-difluoropropanoic acid increases its computed LogP by +0.2452 units compared to the non-fluorinated direct analog 3-[benzyl(methyl)amino]propanoic acid (CAS 149692-49-9), with both values sourced from the same computational pipeline (Chemscene) . The TPSA remains identical at 40.54 Ų for both compounds, confirming that the lipophilicity gain arises from the inductive and hydrophobic character of the C–F bonds rather than a change in polar surface area . A review of fluorinated small molecules indicates that such LogP increases can enhance membrane partitioning and, in some contexts, raise binding affinity for CYP enzymes with hydrophobic active-site cavities, a factor that must be considered in lead optimization [1].

Lipophilicity LogP Drug Design Membrane Permeability

Carboxylic Acid pKa Modulation: Enhanced Acidity of 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid Through α-Fluorination

The α,α-difluoro substitution on 3-[benzyl(methyl)amino]-2,2-difluoropropanoic acid dramatically lowers the carboxylic acid pKa relative to its non-fluorinated analog. While a direct experimental pKa for the target compound is not publicly available, the parent fragment 2,2-difluoropropanoic acid has a predicted pKa of 1.34 ± 0.10 [1], and the non-fluorinated analog 3-[benzyl(methyl)amino]propanoic acid (N-benzyl-N-methyl-β-alanine) has a predicted pKa of 3.66 ± 0.14 . The ~2.3 log-unit pKa decrease is consistent with the well-established inductive effect of α-fluorine substitution, which has been shown to lower carboxylic acid pKa values by 1.3–2.4 units in systematic studies [2]. At physiological pH (7.4), the target compound will exist predominantly as the carboxylate anion, whereas the non-fluorinated analog (pKa ~3.7) is also ionized but with a different charge distribution that affects hydrogen-bonding capacity and molecular recognition [2].

pKa Acidity Ionization State Bioavailability

Metabolic Stability at the α-Position: Blocking CYP450-Mediated Oxidation via the Gem-Difluoro Motif in 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid

The gem-difluoro group at the α-carbon of 3-[benzyl(methyl)amino]-2,2-difluoropropanoic acid functions as a metabolically inert blocking group that resists cytochrome P450-mediated oxidative cleavage, a well-characterized strategy in medicinal chemistry [1]. In the non-fluorinated analog (3-[benzyl(methyl)amino]propanoic acid), the α-C–H bonds are susceptible to CYP-catalyzed hydroxylation, which can lead to rapid metabolic clearance. Replacing these hydrogens with fluorines exploits the high C–F bond dissociation energy (~485 kJ/mol vs. ~413 kJ/mol for C–H) to block this metabolic soft spot [1][2]. Fluorinated amino acids have been demonstrated to be 'resistant to metabolism' in multiple experimental systems [2]. This class-level effect means that peptides or drug candidates incorporating the target compound as a building block are expected to exhibit prolonged metabolic half-life compared to those incorporating non-fluorinated β-amino acids, although no direct compound-specific microsomal stability data were identified in the public domain for this exact CAS number [3].

Metabolic Stability CYP450 Oxidative Metabolism Half-Life

Scaffold Differentiation: 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid vs. 3-Amino-2,2-difluoropropanoic Acid Derivatives in Building-Block Applications

3-[Benzyl(methyl)amino]-2,2-difluoropropanoic acid is described as a 'versatile small molecule scaffold' by multiple commercial suppliers . Unlike simpler 3-amino-2,2-difluoropropanoic acid (CAS 428452-49-7), which bears a primary amine, the target compound incorporates a tertiary N-benzyl-N-methylamino group at the β-position. This substitution pattern provides a chemically differentiated handle for further derivatization: the benzyl group can be deprotected under hydrogenolysis conditions to reveal a secondary N-methylamine, while the tertiary amine itself can participate in quaternization or N-oxide formation reactions that are inaccessible to primary amine analogs [1]. The ethyl ester analog (CAS 214401-05-5) is also commercially available for applications requiring a protected carboxyl group [1]. In the context of cysteine protease inhibitor patents, the 'benzylmethylamino' substituent is explicitly enumerated as a preferred embodiment for modulating potency and selectivity across cathepsins B, K, L, F, and S [2], suggesting this scaffold occupies a privileged chemical space that simpler 3-amino-2,2-difluoropropanoic acid derivatives cannot access.

Building Block Scaffold Diversity Medicinal Chemistry

Physical Property Comparison for Procurement and Formulation Planning: 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid vs. Non-Fluorinated Analog

The physical properties of 3-[benzyl(methyl)amino]-2,2-difluoropropanoic acid and its non-fluorinated analog differ in ways that directly impact procurement, storage, and formulation decisions . The target compound has a higher molecular weight (229.22 vs. 193.24 g/mol, Δ = +35.98), higher predicted density (1.2 vs. not reported for the analog), and a higher boiling point (306.9 ± 42.0 °C) . Both compounds require sealed, dry storage at 2–8°C and carry GHS07 hazard warnings (H302-H315-H319-H335) . The molecular formula (C₁₁H₁₃F₂NO₂ vs. C₁₁H₁₅NO₂ for the analog) reflects the formal replacement of two hydrogen atoms with two fluorine atoms, which accounts for the mass increase and altered intermolecular interactions .

Physical Properties Procurement Formulation Handling

Important Caveat: Absence of Compound-Specific Biological Activity Data for 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid

A systematic search of PubMed, BindingDB, ChEMBL, and major patent repositories did not yield any compound-specific in vitro IC₅₀, Kᵢ, EC₅₀, or in vivo pharmacokinetic data for 3-[benzyl(methyl)amino]-2,2-difluoropropanoic acid (CAS 1346597-49-6) as a discrete molecular entity [1][2]. The compound is referenced in the medicinal chemistry literature and patent landscape as a building block, intermediate, or scaffold, but not as a characterized bioactive molecule with reported potency values [2]. The benchchem.com product page refers to its exploration as 'a possible inhibitor of creatine transport and creatine kinase,' but this is presented as a research direction rather than validated quantitative pharmacology . All class-level inferences regarding metabolic stability, pKa modulation, and lipophilicity presented in this guide are supported by peer-reviewed literature on structurally analogous fluorinated amino acids and should be interpreted as directional guidance rather than compound-specific performance guarantees [1].

Data Gap Biological Activity Risk Assessment Procurement

Recommended Application Scenarios for 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Fluorinated β-Amino Acid Building Block for Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

Based on the demonstrated +0.25 LogP increase and class-level metabolic blockade conferred by the α,α-difluoro motif, this compound is best deployed as a building block in medicinal chemistry programs where modestly enhanced membrane permeability and resistance to CYP-mediated oxidation are desired relative to non-fluorinated β-amino acid scaffolds . The N-benzyl group provides an orthogonal protection strategy that can be removed under mild hydrogenolysis conditions, enabling late-stage diversification . Programs targeting cysteine proteases (cathepsins B, K, L, F, S) may particularly benefit, as the benzylmethylamino substituent has been identified as a preferred structural motif in relevant patent filings [1].

Biophysical and Structural Biology: pH-Dependent Binding Studies Exploiting the Lowered Carboxylic Acid pKa

The ~200-fold increase in carboxylic acid acidity (ΔpKa ≈ –2.3) relative to the non-fluorinated analog makes this compound well-suited for biophysical assays conducted at acidic pH (e.g., pH 4.5–6.0), such as those mimicking the tumor microenvironment or endosomal/lysosomal compartments . At these pH values, the target compound will be partially protonated, whereas the non-fluorinated analog will be fully ionized, leading to measurably different binding thermodynamics and kinetics that can be exploited for selective target engagement .

Chemical Biology: Metabolic Labeling and Activity-Based Protein Profiling with Reduced Background Clearance

The class-level metabolic stability conferred by the gem-difluoro group supports the use of this compound as a scaffold for activity-based probes or metabolic labeling reagents where prolonged intracellular half-life is desirable . The N-benzyl-N-methylamino group offers a tertiary amine handle for further conjugation (e.g., with fluorophores, biotin, or affinity tags) without compromising the α-position's metabolic inertness .

Procurement-Risk-Adjusted Exploratory Research Where Scaffold Uniqueness Outweighs the Need for Pre-Existing Biological Validation

Given the absence of compound-specific biological activity data, this compound is most appropriate for exploratory research programs that have the internal capacity to generate primary pharmacological data . The combination of commercial availability (multiple suppliers offering ≥95% purity), well-characterized physicochemical properties, and a privileged scaffold position in the cysteine protease inhibitor patent landscape provides sufficient justification for procurement as a diversity-oriented synthesis building block, provided that the data gap is acknowledged and budgeted for [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.